



# Application Notes: Analysis of AKT Phosphorylation Following Copanlisib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Copanlisib Dihydrochloride |           |
| Cat. No.:            | B15620147                  | Get Quote |

### Introduction

Copanlisib is a potent intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K- $\alpha$  and PI3K- $\delta$  isoforms, which are frequently overexpressed in malignant cells.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[2][4] Aberrant activation of this pathway is a common feature in many cancers.[1][2]

Copanlisib exerts its anti-tumor effects by binding to the ATP-binding pocket of PI3K, inhibiting its kinase activity.[1] This blockade prevents the phosphorylation and subsequent activation of AKT, a key downstream effector in the pathway.[1][2] The phosphorylation of AKT at serine 473 (pAKT-S473) is a widely accepted biomarker for the activation state of the PI3K/AKT pathway. [5] Therefore, Western blot analysis of pAKT levels is a fundamental method to assess the pharmacodynamic efficacy and on-target activity of Copanlisib in both preclinical and clinical research.[2][6]

These application notes provide a detailed protocol for the detection and quantification of pAKT (Ser473) by Western blot in cell lysates after treatment with Copanlisib.









Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Application Notes: Analysis of AKT Phosphorylation Following Copanlisib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620147#western-blot-analysis-of-pakt-after-copanlisib-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com